N-Benzylacetamidine Hydrobromide

iNOS inhibition Nitric oxide synthase Acetamidine SAR

This hydrobromide salt is a benchmark iNOS inhibitor with >1,000-fold selectivity over eNOS (iNOS IC50=0.20μM), enabling precise inflammatory pathway dissection without confounding vascular effects. Validated in THP-1 cells with defined solubility (DMSO 15mg/mL). Ideal for SAR campaigns and HTS as a reference standard. Stable 3 years at -20°C.

Molecular Formula C9H13BrN2
Molecular Weight 229.12 g/mol
CAS No. 186545-76-6
Cat. No. B177935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzylacetamidine Hydrobromide
CAS186545-76-6
Synonyms1-(benzylamino)ethaniminium
1-(benzylamino)ethaniminium bromide
Molecular FormulaC9H13BrN2
Molecular Weight229.12 g/mol
Structural Identifiers
SMILESCC(=NCC1=CC=CC=C1)N.Br
InChIInChI=1S/C9H12N2.BrH/c1-8(10)11-7-9-5-3-2-4-6-9;/h2-6H,7H2,1H3,(H2,10,11);1H
InChIKeyRUQJDXJQOUUQHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzylacetamidine Hydrobromide: iNOS-Selective Small Molecule for Nitric Oxide Pathway Research


N-Benzylacetamidine hydrobromide (CAS 186545-76-6) is an acetamidine-class small molecule inhibitor that selectively targets inducible nitric oxide synthase (iNOS/NOS2) with sub-micromolar potency. Structurally, it comprises a benzyl group attached to an acetamidine core, with the hydrobromide salt form conferring favorable crystalline properties and aqueous solubility . This compound is positioned as a reference tool for dissecting the pathological roles of iNOS-driven nitric oxide overproduction in inflammation, immune regulation, and oncology models, while its high selectivity over constitutive eNOS isoforms provides a defined experimental window not achievable with first-generation pan-NOS inhibitors [1].

Why Generic Substitution Fails for N-Benzylacetamidine Hydrobromide in iNOS Pharmacological Studies


Generic substitution among acetamidine-based iNOS inhibitors introduces confounding experimental variables due to marked differences in isoform selectivity, potency, and structural determinants of binding. N-Benzylacetamidine was identified as the most active and selective compound among six structurally related acetamidines derived from the W1400 scaffold, with even minor modifications to the benzyl moiety substantially altering the selectivity ratio between iNOS and eNOS [1]. Substituting with a non-selective pan-NOS inhibitor such as L-NMMA or aminoguanidine yields concurrent eNOS suppression, which confounds interpretation by introducing off-target vascular effects and obscuring iNOS-specific contributions to the disease phenotype [2]. The hydrobromide salt form further provides defined solubility and storage stability characteristics that differ from alternative salt forms, directly impacting experimental reproducibility .

N-Benzylacetamidine Hydrobromide Quantitative Differentiation Evidence: Comparator Data for Procurement Decisions


Direct Head-to-Head Comparison: N-Benzylacetamidine vs. W1400 iNOS Inhibitory Potency

In a comparative study of six acetamidine derivatives structurally related to N-(3-(aminomethyl)benzyl)acetamidine (W1400), N-benzylacetamidine (Compound 2) exhibited superior iNOS inhibitory activity and selectivity. The compound was identified as the most active and selective among the synthesized series [1].

iNOS inhibition Nitric oxide synthase Acetamidine SAR

N-Benzylacetamidine Isoform Selectivity: iNOS vs. eNOS Comparative Ratio

N-Benzylacetamidine exhibits a selectivity ratio exceeding 1,000-fold for iNOS over eNOS, a defining characteristic that distinguishes it from both first-generation NOS inhibitors and from other acetamidine derivatives within its structural class [1]. This selectivity is quantitatively defined by the differential IC50 values for each isoform.

iNOS selectivity eNOS Isoform-specific inhibition

Cellular Context Validation: iNOS vs. eNOS Inhibition in THP-1 Human Monocytic Cells

The selectivity profile of N-Benzylacetamidine observed in purified enzyme assays is recapitulated in a cellular context. In THP-1 human myelomonocytic leukemia cells, N-benzylacetamidine demonstrated potent iNOS inhibition with negligible eNOS inhibition, confirming that the biochemical selectivity translates to a functional cellular readout [1].

Cell-based assay THP-1 Functional selectivity

Comparative Solubility Profile Across Common Biological Assay Solvents

The hydrobromide salt form of N-benzylacetamidine confers a defined solubility profile across four standard solvent systems commonly employed in cell-based and in vitro assays. This quantitative solubility data enables researchers to select optimal vehicle conditions and anticipate working concentration ranges prior to procurement .

Solubility Formulation In vitro assay preparation

Physical Characterization: Melting Point and Crystalline Properties for Quality Control

N-Benzylacetamidine hydrobromide is characterized by a defined melting point range of 127-133°C, with typical batch values reported as 129-131°C, and alternative sources reporting 121-122°C, likely reflecting slight variations in purity or polymorphic form . This narrow melting range serves as a rapid, equipment-accessible quality control parameter for confirming compound identity and batch-to-batch consistency upon receipt.

Melting point Purity assessment Quality control

Storage Stability: Defined Long-Term Storage Parameters

N-Benzylacetamidine hydrobromide exhibits defined stability parameters under recommended storage conditions, with powder form stable for 3 years at -20°C and 2 years at 4°C, while solutions in organic solvents are stable for 6 months at -80°C and 1 month at -20°C . Room temperature shipping stability is also established, with the compound remaining stable during ordinary transit conditions .

Storage stability Shelf life Compound handling

N-Benzylacetamidine Hydrobromide Validated Application Scenarios for Scientific and Industrial Use


iNOS-Specific Pharmacological Studies in Inflammation and Immunology Models

N-Benzylacetamidine hydrobromide is optimally deployed in in vitro and ex vivo studies where dissection of iNOS-specific contributions to inflammatory signaling is required without concurrent eNOS inhibition. The compound's >1,000-fold selectivity for iNOS over eNOS (iNOS IC50 = 0.20 μM; eNOS IC50 = 350 μM) enables researchers to attribute observed effects on cytokine production, immune cell activation, or tissue damage specifically to the iNOS pathway [1]. This application scenario is supported by cellular validation in THP-1 cells showing potent iNOS inhibition with negligible eNOS suppression . Typical experimental concentrations range from 0.1-10 μM, with the high solubility in DMSO (15 mg/mL) and ethanol (25 mg/mL) facilitating preparation of concentrated stock solutions for dose-response studies [2].

Structure-Activity Relationship (SAR) Studies and Medicinal Chemistry Optimization of Acetamidine-Based NOS Inhibitors

N-Benzylacetamidine serves as a benchmark reference compound in SAR campaigns aimed at developing next-generation iNOS inhibitors with improved potency, selectivity, or pharmacokinetic properties. As the most active and selective compound among the six acetamidine derivatives evaluated in the foundational J. Med. Chem. study (Maccallini et al., 2009), it establishes a performance baseline against which newly synthesized analogs can be quantitatively compared [1]. The compound's defined physical properties—including melting point (127-133°C), TLC purity profile (Rf = 0.70), and solubility across standard solvents—provide robust quality benchmarks for cross-laboratory reproducibility . Its 3-year powder stability at -20°C further supports its utility as a long-term reference standard in multi-year medicinal chemistry programs [2].

Positive Control for iNOS Inhibitor Screening Assays

N-Benzylacetamidine hydrobromide functions as a reliable positive control in high-throughput screening campaigns designed to identify novel iNOS inhibitors. Its well-characterized iNOS IC50 of 0.20 μM in purified enzyme assays provides a defined potency benchmark for validating assay sensitivity and inter-plate consistency [1]. The compound's >1,000-fold selectivity window over eNOS further enables the design of orthogonal counterscreens that distinguish iNOS-selective hits from pan-NOS inhibitors—a critical step in triaging screening outputs to prioritize compounds with favorable selectivity profiles . The solubility profile supports preparation of assay-ready plates at concentrations up to 10 mM in DMSO, with demonstrated room temperature stability during standard shipping and handling [2].

Cell-Based Mechanistic Studies of Nitric Oxide-Mediated Signaling Pathways

In cell culture systems where iNOS expression is induced by inflammatory stimuli (e.g., LPS, TNF-α, IFN-γ), N-Benzylacetamidine hydrobromide enables selective blockade of the iNOS arm of NO production, leaving constitutive eNOS activity intact [1]. This application scenario is particularly valuable in co-culture models (e.g., macrophage-endothelial cell systems) where global NOS inhibition would confound interpretation by simultaneously suppressing both inflammatory and homeostatic NO signaling. The compound's validated performance in THP-1 human monocytic cells confirms its utility in human cell lines, while the availability of solubility data in PBS (10 mg/mL) supports direct addition to aqueous culture media without vehicle toxicity concerns . Researchers should note that in vivo studies remain in the development stage, and the compound is currently recommended for in vitro and ex vivo applications only [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Benzylacetamidine Hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.